Endovion
Overview
Description
Scientific Research Applications
NS-3728 has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Endovion, also known as NS3728, primarily targets chloride ion channels , including a certain subtype that is crucial for cell division, cell migration, and the formation of new blood vessels (angiogenesis) . It is also a specific blocker of VRAC/VSOAC and an inhibitor of Anoctamin-1 (ANO1) channels .
Mode of Action
This compound acts by blocking these chloride ion channels . It inhibits the Ca2+-activated Cl- current (CaCC) by anoctamin (ANO) in a voltage-dependent manner . The IC50 against ANO1 is 2.1 and 0.7 μM at -95 and +50 mV, respectively .
Biochemical Pathways
It is known that the blockade of chloride ion channels disrupts the normal cellular processes such as cell division and migration, and angiogenesis . This could potentially affect various downstream signaling pathways, leading to changes in cellular functions.
Result of Action
In vitro studies have shown that this compound can reduce TNFα-induced cell apoptosis and increase the levels of p53 protein and its downstream signals, such as p21 Waf1/Cip1, Bax, Noxa, MDM2 . It also activates Caspase-9/-3 in cisplatin-sensitive cells . Furthermore, it has been shown to inhibit the proliferation of certain cell lines .
Safety and Hazards
Endovion is considered toxic and contains a pharmaceutically active ingredient . It is advised to avoid inhalation and contact with skin, eyes, and clothing as the material may be an irritant . It is also recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
Endovion plays a significant role in biochemical reactions by interacting with various biomolecules. It acts as an inhibitor for chloride channels, including the VRAC and ANO1 . The nature of these interactions involves the blocking of these channels, thereby influencing the transport of chloride ions across the cell membrane .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce TNFα-induced cell apoptosis and increase the level of p53 protein as well as downstream signals such as p21 Waf1/Cip1, Bax, Noxa, and MDM2 . Furthermore, this compound has been shown to inhibit the proliferation of certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with chloride ion channels. By blocking these channels, this compound disrupts the normal flow of chloride ions, which can influence various cellular processes, including cell division, cell migration, and the formation of new blood vessels (angiogenesis) .
Temporal Effects in Laboratory Settings
It is known that this compound can reduce the maximal taurine rate constant by more than 90% compared with untreated control cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are currently not well-defined. Given its role as a chloride channel inhibitor, it is likely to interact with enzymes or cofactors involved in ion transport processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its role as a chloride channel inhibitor. It is likely to be distributed wherever these channels are present, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS-3728 involves the reaction of 4-bromo-2-(1H-tetrazol-5-yl)aniline with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of NS-3728 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: NS-3728 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the tetrazole ring .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: While less common, NS-3728 can undergo oxidation and reduction under specific conditions using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative of NS-3728 .
Comparison with Similar Compounds
Tamoxifen: Another chloride channel blocker but less potent compared to NS-3728.
SCO-101: Shares a similar mechanism of action but differs in its chemical structure and potency.
Uniqueness of NS-3728: NS-3728 is unique due to its high potency and specificity for chloride ion channels. It is also more effective in inhibiting cell proliferation and migration compared to similar compounds .
Properties
NS-3728 (Endovion) blocks a certain subtype of chloride ion channels important for cell division, cell migration and the formation of new blood vessels (angiogenesis). | |
CAS No. |
265646-85-3 |
Molecular Formula |
C16H9BrF6N6O |
Molecular Weight |
495.18 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[5-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C16H9BrF6N6O/c17-9-1-2-11(13-26-28-29-27-13)12(6-9)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) |
InChI Key |
OQRAKHDEGGGWQO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NNN=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NS3728; NS 3728; NS-3728. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.